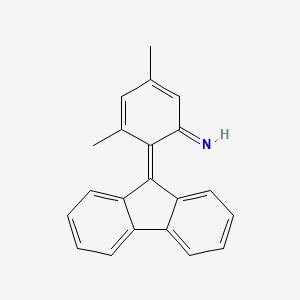
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is an organic compound with a complex structure that includes a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate cyclohexa-2,4-dien-1-imine precursors. One common method involves the use of a base catalyst to facilitate the reaction between 9H-fluoren-9-ylidene and 3,5-dimethylcyclohexa-2,4-dien-1-imine under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Aplicaciones Científicas De Investigación
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluoren-9-ylideneacetate: A related compound with similar structural features but different functional groups.
2-Naphthalenol, 6,6’-(9H-fluoren-9-ylidene)bis-: Another compound with a fluorene moiety, used in various chemical applications.
Uniqueness
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is unique due to its specific combination of a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85681-36-3 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
6-fluoren-9-ylidene-3,5-dimethylcyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C21H17N/c1-13-11-14(2)20(19(22)12-13)21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-12,22H,1-2H3 |
Clave InChI |
OARJCSHADZNGHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=N)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


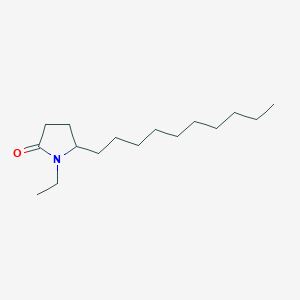
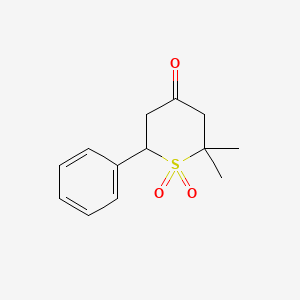
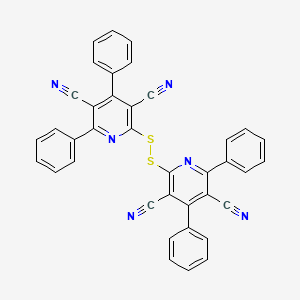
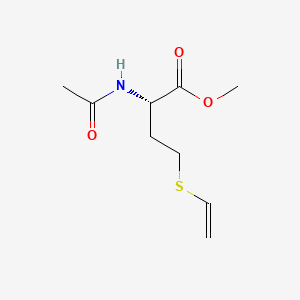
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
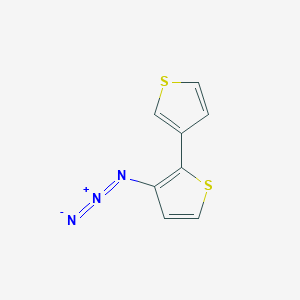
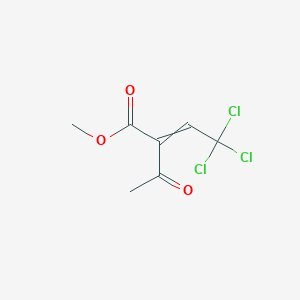
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
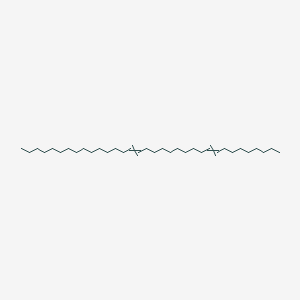
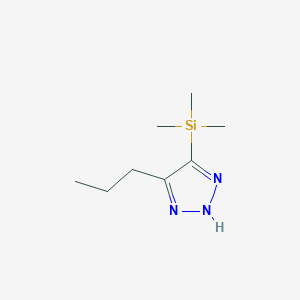
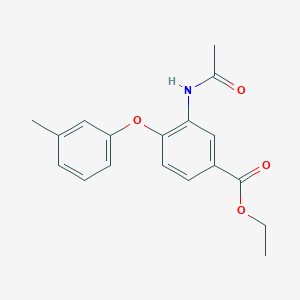
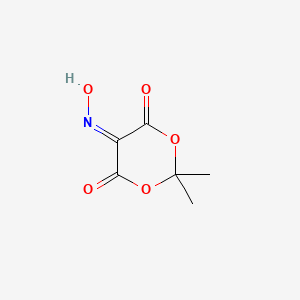
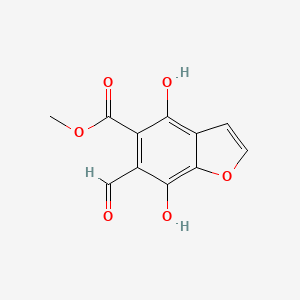
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
